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Compound of Interest

Compound Name: Cyclohexyl p-toluenesulfonate

Cat. No.: B1361365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclohexyl p-toluenesulfonate (CAS No. 953-91-3), a key intermediate in organic synthesis.

The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS), presents it in a structured format, and details the typical

experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. For Cyclohexyl p-toluenesulfonate, both ¹H and ¹³C NMR data are crucial for

confirming its chemical structure.

¹H NMR Data
While specific, publicly available high-resolution ¹H NMR spectra with detailed peak

assignments are limited, commercial suppliers confirm that the proton NMR of their products

conforms to the expected structure. The anticipated ¹H NMR spectrum would exhibit signals

corresponding to the protons of the cyclohexyl ring and the tosyl group.

Table 1: Predicted ¹H NMR Data for Cyclohexyl p-toluenesulfonate
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Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
(Predicted)

Integration
(Predicted)

Aromatic (ortho to

SO₂)
7.7 - 7.9 Doublet 2H

Aromatic (meta to

SO₂)
7.3 - 7.5 Doublet 2H

CH-O (Cyclohexyl) 4.5 - 4.8 Multiplet 1H

Methyl (Tosyl) 2.4 - 2.5 Singlet 3H

CH₂ (Cyclohexyl) 1.2 - 2.0 Multiplet 10H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

PubChem indicates the availability of a ¹³C NMR spectrum for Cyclohexyl p-
toluenesulfonate, acquired on a Bruker HX-90 instrument.[1]

Table 2: Predicted ¹³C NMR Data for Cyclohexyl p-toluenesulfonate

Carbon Chemical Shift (δ, ppm) (Predicted)

C=O (Sulfonate) Not Applicable

Aromatic (C-S) ~145

Aromatic (C-CH₃) ~134

Aromatic (CH) ~130, ~128

CH-O (Cyclohexyl) ~82

CH₂ (Cyclohexyl) ~32, ~25, ~23

Methyl (Tosyl) ~22

Note: Predicted values are based on typical chemical shifts for similar structural motifs.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Cyclohexyl p-toluenesulfonate is expected to show characteristic absorption

bands for the sulfonate group, the aromatic ring, and the aliphatic cyclohexane ring. PubChem

lists the availability of FTIR spectra, including both KBr-pellet and ATR-Neat techniques.[1]

Table 3: Key IR Absorption Bands for Cyclohexyl p-toluenesulfonate

Functional Group Vibrational Mode
Wavenumber
(cm⁻¹) (Typical
Range)

Intensity

S=O (Sulfonate) Asymmetric Stretch 1350 - 1370 Strong

S=O (Sulfonate) Symmetric Stretch 1170 - 1190 Strong

S-O-C Stretch 1000 - 1050 Medium

C-H (Aromatic) Stretch 3000 - 3100 Medium

C=C (Aromatic) Stretch 1450 - 1600 Medium-Weak

C-H (Aliphatic) Stretch 2850 - 2950 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. GC-MS data for Cyclohexyl p-toluenesulfonate is available in the NIST Mass

Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data for Cyclohexyl p-toluenesulfonate
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m/z Relative Intensity Putative Fragment

254 Low [M]⁺ (Molecular Ion)

173 High [C₇H₇O₂S]⁺ (Tosyl cation)

155 Medium
[C₇H₇SO₂]⁺ (p-Toluenesulfonyl

cation)

91 Medium [C₇H₇]⁺ (Tropylium cation)

82 High
[C₆H₁₀]⁺ (Cyclohexene radical

cation)

67 High [C₅H₇]⁺

Note: The molecular weight of Cyclohexyl p-toluenesulfonate is 254.35 g/mol .[1] The

fragmentation pattern is consistent with the cleavage of the ester linkage and subsequent

fragmentation of the tosyl and cyclohexyl moieties.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Cyclohexyl p-toluenesulfonate in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a high-resolution NMR spectrometer.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.
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IR Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid Cyclohexyl p-toluenesulfonate
directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise

ratio.

Background Subtraction: A background spectrum of the clean ATR crystal should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Injection: Inject a small volume of the solution into the gas chromatograph, which separates

the components of the sample before they enter the mass spectrometer.

Ionization: In the mass spectrometer, the sample is typically ionized using electron impact

(EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Cyclohexyl p-toluenesulfonate.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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